Tipranavir-d7 -

Tipranavir-d7

Catalog Number: EVT-12510024
CAS Number:
Molecular Formula: C32H35F3N2O5S
Molecular Weight: 623.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tipranavir-d7 is a deuterated analogue of Tipranavir, a non-peptidic protease inhibitor primarily used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1). It is particularly effective against strains of the virus that are resistant to multiple other protease inhibitors. This compound is classified as a small molecule and is recognized for its role in antiretroviral therapy, specifically in salvage therapy for patients with drug-resistant HIV .

Source and Classification

Tipranavir was developed by Boehringer Ingelheim and is marketed under the trade name Aptivus. It belongs to the class of antiviral agents known as protease inhibitors, which work by inhibiting the viral protease enzyme necessary for HIV replication. The compound is categorized under various drug classifications, including anti-infective agents and anti-retroviral agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tipranavir-d7 involves modifying the original Tipranavir structure to incorporate deuterium, which enhances its pharmacokinetic properties and stability. One method described in literature involves replacing the dihydropyrone core with a 1,3-cyclohexanedione ring while employing a thio-alkyl group as a temporary protection group during synthesis. This approach allows for the formation of a more stable analogue that exhibits strong inhibition of HIV protease activity .

The synthesis typically includes:

  • Protection of functional groups: Utilizing protective groups to prevent unwanted reactions during the synthesis process.
  • Formation of key intermediates: Employing organometallic reagents in Michael addition reactions to create desired structural features.
  • Deuteration: Introducing deuterium at specific positions to enhance metabolic stability and reduce clearance rates.
Molecular Structure Analysis

Structure and Data

Tipranavir-d7 has a molecular formula of C32H35F3N2O5S, indicating that it contains 32 carbon atoms, 35 hydrogen atoms, three fluorine atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom. The molecular weight is approximately 602.67 g/mol .

The structural characteristics include:

  • Core structure: A sulfonamide-containing dihydropyrone framework.
  • Active sites: The compound interacts with the active site of the HIV protease through hydrogen bonding and hydrophobic interactions, which are crucial for its inhibitory action against resistant strains .
Chemical Reactions Analysis

Reactions and Technical Details

Tipranavir-d7 undergoes several chemical reactions during its synthesis and metabolism:

  • Michael Addition: A key reaction where an electron-deficient alkene reacts with a nucleophile to form a product that retains functional groups necessary for biological activity.
  • Hydrolysis: Following administration, Tipranavir-d7 may be hydrolyzed in vivo, leading to the release of active metabolites that exert therapeutic effects against HIV.

These chemical transformations are essential for both its synthesis and its therapeutic efficacy.

Mechanism of Action

Process and Data

Tipranavir-d7 functions by inhibiting the HIV-1 protease enzyme, which is critical for processing viral polyproteins into functional proteins necessary for viral replication. The mechanism involves:

  • Binding to the active site: Tipranavir-d7 binds to the active site of HIV protease with high affinity, preventing the cleavage of polyproteins.
  • Inhibition of virion maturation: By blocking this cleavage, Tipranavir-d7 prevents the formation of mature infectious virions, effectively reducing viral load in treated patients .

The compound's ability to maintain efficacy against resistant strains is attributed to its unique binding interactions within the protease active site.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tipranavir-d7 exhibits several notable physical and chemical properties:

  • Solubility: It has limited solubility in water but is soluble in organic solvents, which influences its formulation for therapeutic use.
  • Stability: The incorporation of deuterium enhances metabolic stability compared to non-deuterated counterparts.
  • Protein Binding: High protein binding (approximately 99.9%) indicates significant interaction with plasma proteins, affecting its distribution and elimination half-life .

These properties are critical for determining dosing regimens and understanding potential drug interactions.

Applications

Scientific Uses

Tipranavir-d7 serves primarily as a research tool in pharmacokinetic studies due to its enhanced stability and ability to trace metabolic pathways without interference from non-deuterated forms. Its applications include:

  • Studying drug resistance mechanisms: Investigating how HIV develops resistance to protease inhibitors.
  • Pharmacokinetic modeling: Analyzing absorption, distribution, metabolism, and excretion profiles in clinical studies.
  • Development of new therapeutic strategies: Exploring combinations with other antiretroviral agents to improve treatment outcomes for resistant HIV strains .

Properties

Product Name

Tipranavir-d7

IUPAC Name

N-[3-[(1R)-1-[(2R)-2-[2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-hydroxy-6-oxo-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

Molecular Formula

C32H35F3N2O5S

Molecular Weight

623.7 g/mol

InChI

InChI=1S/C32H35F3N2O5S/c1-3-17-31(18-9-12-22-10-6-5-7-11-22)20-27(38)29(30(39)42-31)26(4-2)23-13-8-14-25(19-23)37-43(40,41)28-16-15-24(21-36-28)32(33,34)35/h5-8,10-11,13-16,19,21,26,37-38H,3-4,9,12,17-18,20H2,1-2H3/t26-,31-/m1/s1/i5D,6D,7D,9D,10D,11D,12D/t9?,12?,26-,31-

InChI Key

UIHHDGRZFSIEHC-VFBFIAPLSA-N

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCCC4=CC=CC=C4

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])C([2H])C[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)NS(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.